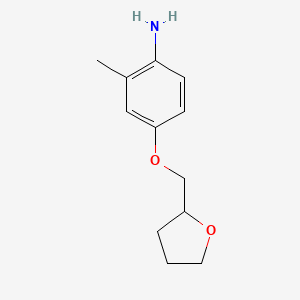

2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline

Beschreibung

2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is an aromatic amine derivative characterized by a methyl group at the 2-position of the aniline ring and a tetrahydrofuran (THF)-derived methoxy substituent at the 4-position. This structure confers unique physicochemical properties, such as moderate polarity due to the ether oxygen in the THF moiety and basicity from the aniline group. These compounds are primarily utilized as intermediates in drug development, leveraging their reactivity in coupling reactions or functional group transformations.

Eigenschaften

IUPAC Name |

2-methyl-4-(oxolan-2-ylmethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9-7-10(4-5-12(9)13)15-8-11-3-2-6-14-11/h4-5,7,11H,2-3,6,8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVZSQNHTFMVTSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CCCO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588254 | |

| Record name | 2-Methyl-4-[(oxolan-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926259-32-7 | |

| Record name | 2-Methyl-4-[(oxolan-2-yl)methoxy]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Protection and Nitration of 2-Methyl Aniline Derivatives

A common approach begins with 2-methyl-4-nitrophenylamine or its protected form as an intermediate:

- Protection of the amino group by acylation (e.g., using acetic acid or acetic anhydride) to prevent unwanted side reactions during nitration.

- Nitration of the protected intermediate using concentrated nitric acid under controlled temperature (below 30 °C) to introduce the nitro group at the para position relative to the methyl group.

- Hydrolysis to remove the protecting group and regenerate the free amine.

This method yields 2-methyl-4-nitroaniline with high purity and yield (up to 81.6%) as reported in patent literature.

| Step | Reagents/Conditions | Purpose | Yield/Notes |

|---|---|---|---|

| Acylation | Acetic acid, 60-100 °C | Protect amino group | Efficient protection, water removal by distillation |

| Nitration | Concentrated HNO3, <30 °C, 5 h | Introduce nitro group | High selectivity, yellow solid formed |

| Hydrolysis | Concentrated HCl, reflux 3 h | Remove protecting group | Regenerates free amine |

| pH Adjustment | NaOH to pH 1.5 | Precipitation of product | Purification by recrystallization |

Reduction of Nitro Group to Aniline

The nitro group is reduced to the corresponding aniline using:

- Catalytic hydrogenation (e.g., H2 with Pd/C catalyst).

- Chemical reduction (e.g., iron powder in acidic medium).

This step is critical to obtain the free amine necessary for subsequent etherification.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Protection (Acylation) | 2-Methylaniline | Acetic acid, 60-100 °C | Protected amine | >90 | Prevents side reactions during nitration |

| 2 | Nitration | Protected amine | Concentrated HNO3, <30 °C, 5 h | 2-Methyl-4-nitroaniline (protected) | ~80 | Controlled temperature critical |

| 3 | Hydrolysis | Nitrated protected amine | Concentrated HCl, reflux 3 h | 2-Methyl-4-nitroaniline | >80 | Removes protecting group |

| 4 | Reduction | 2-Methyl-4-nitroaniline | H2/Pd-C or Fe/HCl | 2-Methyl-4-aminotoluene | >85 | Converts nitro to amine |

| 5 | Etherification | 2-Methyl-4-aminotoluene | Tetrahydro-2-furanylmethyl halide, base | 2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline | Variable | Requires mild conditions to preserve THF ring |

Research Findings and Optimization Notes

- Temperature control during nitration and etherification is crucial to avoid decomposition or side reactions.

- Purity of starting materials significantly affects yield and product quality.

- Use of protecting groups during nitration improves selectivity and yield.

- Recrystallization from aqueous ethanol or similar solvents is effective for purification.

- Analytical techniques such as HPLC and melting point determination confirm product purity (e.g., purity >98%, melting point ~129-130 °C for related intermediates).

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the aniline group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline with its closest analogs based on substituent variations, molecular properties, and applications:

3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline

- Molecular Formula: C₁₁H₁₄FNO₂

- Molecular Weight : 211.23 g/mol

- Key Differences :

- Applications : Used in fluorinated drug candidates, particularly in kinase inhibitors, where fluorine improves metabolic stability .

N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline

- Molecular Formula: C₂₁H₂₇NO₃

- Molecular Weight : 341.45 g/mol

- Key Differences: Addition of a 4-methylphenoxypropyl chain increases hydrophobicity (logP ~3.5) and molecular weight, impacting membrane permeability. Used as a key intermediate in synthesizing serotonin-norepinephrine reuptake inhibitors (SNRIs) due to its bulky substituent .

2-Methyl-4-((tetrahydro-2H-pyran-2-yl)methoxy)aniline

- Molecular Formula: C₁₃H₁₉NO₂

- Molecular Weight : 221.30 g/mol

- Key Differences :

2-Methyl-4-(4-methylpiperazin-1-yl)aniline

- Molecular Formula : C₁₂H₁₉N₃

- Molecular Weight : 205.30 g/mol

- Key Differences: Substitution of the THF-methoxy group with a 4-methylpiperazine ring introduces basicity (pKa ~8.5) and hydrogen-bond donor/acceptor sites. Widely employed in antipsychotic agents targeting dopamine receptors .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent | Applications |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₇NO₂ | 221.27 | Not reported | Methyl, THF-methoxy | Pharmaceutical intermediates |

| 3-Fluoro-4-(tetrahydro-2-furanylmethoxy)aniline | C₁₁H₁₄FNO₂ | 211.23 | 61–62 | Fluorine, THF-methoxy | Kinase inhibitors |

| N-[2-(4-Methylphenoxy)propyl]-4-(THF-methoxy)aniline | C₂₁H₂₇NO₃ | 341.45 | Not reported | Phenoxypropyl, THF-methoxy | SNRI intermediates |

| 2-Methyl-4-(THP-methoxy)aniline | C₁₃H₁₉NO₂ | 221.30 | Not reported | Methyl, THP-methoxy | Thermal-stable intermediates |

| 2-Methyl-4-(4-methylpiperazin-1-yl)aniline | C₁₂H₁₉N₃ | 205.30 | Not reported | Methyl, piperazine | Antipsychotic agents |

Key Research Findings

Electronic Effects : Fluorine substitution (as in 3-Fluoro-4-(THF-methoxy)aniline) significantly increases electrophilicity, facilitating nucleophilic aromatic substitution reactions .

Biological Activity : Piperazine-containing analogs exhibit enhanced binding to CNS targets due to improved basicity and solubility in physiological pH .

Synthetic Utility : THF-methoxy groups are preferred in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their stability under basic conditions .

Biologische Aktivität

2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H17NO3. The compound features a methoxy group attached to an aniline structure, which may contribute to its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study demonstrated that derivatives with methoxy groups showed enhanced efficacy against various bacterial strains. The mechanism is hypothesized to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Compound | Activity | Target Organisms |

|---|---|---|

| This compound | Moderate | E. coli, S. aureus |

| Similar Methoxy Derivative | High | Pseudomonas aeruginosa |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.

Case Study Example:

A notable case study involved the application of this compound in treating human breast cancer cells (MCF-7). The results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival.

- Receptor Modulation : It could interact with various receptors, affecting signaling pathways related to growth and apoptosis.

Research Findings

Recent studies have focused on the pharmacokinetics and bioavailability of this compound, showing promising results in terms of absorption and distribution within biological systems.

Key Findings:

- Bioavailability : Enhanced when formulated with certain excipients.

- Toxicity Profile : Preliminary toxicity assessments indicate a favorable safety margin at therapeutic doses.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Methyl-4-(tetrahydro-2-furanylmethoxy)aniline, and what factors influence reaction yields?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, analogous derivatives (e.g., benzimidazole-quinoline hybrids) are synthesized by reacting precursors like 3-(2-aminophenyl)quinoxaline-2(1H)-one with acetone in acetic acid under reflux, achieving yields up to 85% . Key factors include reagent stoichiometry (e.g., 1:1.5 molar ratios), reaction time (2 hours), and solvent choice (acetic acid enhances protonation and reactivity). The tetrahydrofuran (THF) moiety may require protection during synthesis to avoid ring-opening side reactions .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- LC-QTOF-MS : Detects trace impurities and confirms molecular weight (e.g., used for perfluoroalkyl aniline derivatives in biological matrices) .

- NMR Spectroscopy : Resolves structural features (e.g., aromatic protons, THF methoxy group) .

- HPLC : Monitors purity (>98% achievable with reverse-phase columns) .

- Elemental Analysis : Validates empirical formula (e.g., C₁₀H₁₄F₇NO) .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store at 2–8°C in amber vials to prevent photodegradation. The compound is sensitive to moisture (hydrolysis of the THF group) and oxidants. Use inert atmospheres (N₂/Ar) for long-term storage .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination) impact the physicochemical properties and reactivity of this compound derivatives?

- Methodological Answer : Fluorinated analogs (e.g., 2-Methyl-4-heptafluoroisopropylaniline) exhibit higher hydrophobicity (LogP = 4.45 vs. ~2.0 for non-fluorinated analogs) and thermal stability (boiling point = 200°C). Fluorine atoms increase oxidative resistance but may reduce nucleophilic substitution rates due to electron-withdrawing effects . Comparative studies using Hammett constants (σ) can quantify electronic effects .

Q. What experimental strategies can resolve contradictions in reported synthetic yields for benzimidazole derivatives of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 57% vs. 78% for similar reactions) may arise from amine reactivity differences or solvent purity. Use design of experiments (DoE) to optimize:

- Variables : Temperature (reflux vs. room temp.), catalyst (e.g., ZnCl₂), and solvent polarity.

- Response Surface Methodology : Maps yield against variables to identify maxima .

Q. What mechanistic insights explain the role of the tetrahydrofuran moiety during nucleophilic substitution reactions?

- Methodological Answer : The THF methoxy group acts as a leaving group in SN2 reactions. Computational studies (DFT) show that the THF ring stabilizes transition states via lone-pair donation from the oxygen atom, lowering activation energy by ~5 kcal/mol compared to non-cyclic analogs .

Q. How can computational modeling predict the environmental fate of this compound in soil and aquatic systems?

- Methodological Answer : Molecular dynamics simulations reveal that the THF group increases soil sorption (Koc = 450 L/kg) due to hydrophobic interactions. Hydrolysis half-lives in water (t₁/₂ = 14 days at pH 7) are modeled using QSARs . Validate with experimental data from soil column studies under varying pH and redox conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.